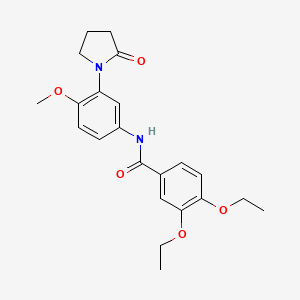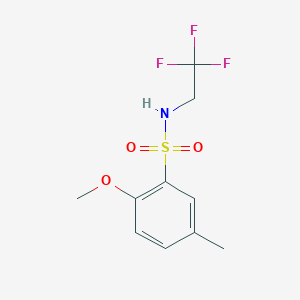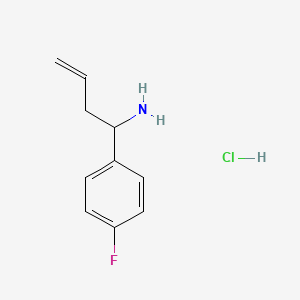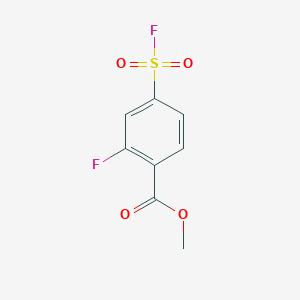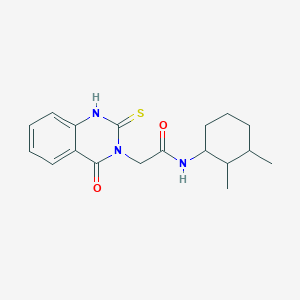
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinazoline derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its cytotoxic effects by inducing oxidative stress and DNA damage. This compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to the activation of apoptosis pathways. This compound also inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide for lab experiments is its ability to induce cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of focus is the identification of the specific molecular targets of this compound in cancer cells. This information could provide insights into the mechanism of action of this compound and aid in the development of more effective cancer therapies. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Méthodes De Synthèse
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can be synthesized through various methods, including the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of triethylamine followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. Another method involves the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of sodium hydride followed by the reaction with ethyl chloroacetate. Both methods result in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial activities.
Propriétés
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-21-17(23)13-7-3-4-8-15(13)20-18(21)24/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVTVYBAZRSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2614838.png)
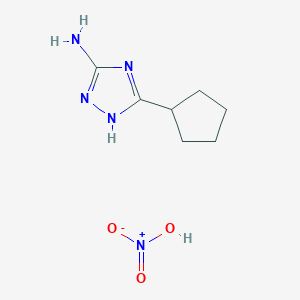



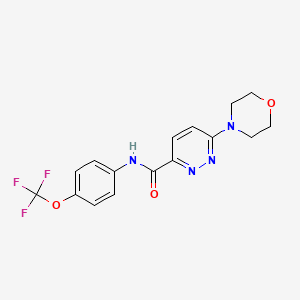
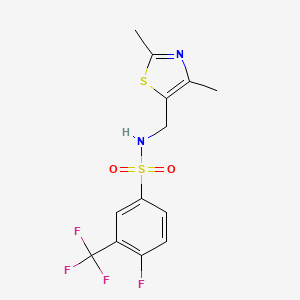
![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

